2-phenyl-6-(trifluoromethyl)-1H-indole
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Overview
Description
2-phenyl-6-(trifluoromethyl)-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6-(trifluoromethyl)-1H-indole typically involves the reaction of 2-bromomethyl-pyridine derivatives with enol carbamates under visible-light-mediated conditions . This method avoids the use of organometallic photosensitizers and yields tetra- and pentacyclic products in moderate to good overall yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of fluorinated starting materials and cyclization reactions to introduce the indole ring system. The process may include steps such as halogenation, nucleophilic substitution, and cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include fluorinated quinolines, substituted indoles, and various polycyclic compounds .
Scientific Research Applications
2-phenyl-6-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and active ingredient.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-phenyl-6-(trifluoromethyl)-1H-indole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The indole ring system interacts with biological receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds share the trifluoromethyl group and exhibit similar biological activities.
Benzofuran Derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.
Uniqueness
2-phenyl-6-(trifluoromethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H10F3N |
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Molecular Weight |
261.24 g/mol |
IUPAC Name |
2-phenyl-6-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)12-7-6-11-8-13(19-14(11)9-12)10-4-2-1-3-5-10/h1-9,19H |
InChI Key |
ZVXGTNICAFZWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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